N-(2,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-4-28-13-12-20-19(15-28)25(31)29(24(27-20)17-8-6-5-7-9-17)16-23(30)26-21-11-10-18(32-2)14-22(21)33-3/h5-11,14H,4,12-13,15-16H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDTVEUDUWQFAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide (CAS Number: 1286702-49-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 448.5 g/mol. The compound features a complex structure that includes a pyrido[4,3-d]pyrimidine core, known for its pharmacological relevance.
Anticancer Activity
Recent studies have indicated that derivatives of pyrido[2,3-d]pyrimidines exhibit promising anticancer properties. This compound has been shown to inhibit various cancer cell lines through mechanisms involving:
- Tyrosine Kinase Inhibition : The compound demonstrates activity against several kinases implicated in cancer progression, including ABL kinase and phosphatidylinositol 3-kinase (PI3K) .
- Cell Cycle Arrest : It induces cell cycle arrest in the G1 phase, leading to apoptosis in cancer cells.
- Inhibition of Tumor Growth : In vivo studies have shown significant tumor growth inhibition in xenograft models .
Antibacterial and Antimycobacterial Activity
The compound has also been evaluated for its antibacterial properties against various strains of bacteria including Mycobacterium tuberculosis. Preliminary results suggest moderate activity against resistant strains .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological profile:
| Structural Feature | Activity Impact |
|---|---|
| Ethyl group at N8 | Enhanced anticancer activity |
| Carbonyl at C2 | Maximizes anticancer efficacy |
| Dimethoxy groups | Contributes to binding affinity with targets |
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro assays demonstrated that the compound exhibits cytotoxicity against multiple cancer cell lines with IC50 values ranging from 10 to 30 μM.
- In Vivo Efficacy : In murine models of cancer, treatment with the compound led to a reduction in tumor size by up to 50% compared to control groups.
- Mechanistic Insights : Mechanistic studies revealed that the compound's action involves the modulation of apoptosis-related proteins and inhibition of tumor-promoting pathways such as NF-kB signaling .
Scientific Research Applications
Chemical Overview
- Molecular Formula : C25H28N4O4
- Molecular Weight : 448.5 g/mol
- CAS Number : 1286702-49-5
Anticancer Properties
Research indicates that derivatives of pyrido[4,3-d]pyrimidines exhibit promising anticancer activities by targeting specific kinases involved in cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inhibiting the activity of proteins overexpressed in tumors .
Enzyme Inhibition
N-(2,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide has been studied for its potential to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and repair processes. Inhibiting DHFR can lead to reduced proliferation of cancer cells .
Therapeutic Potential
The compound's therapeutic applications extend beyond oncology:
- Neurological Disorders : Some derivatives exhibit neuroprotective effects and may be explored for treating neurodegenerative diseases due to their ability to cross the blood-brain barrier.
- Anti-inflammatory Effects : Research suggests that certain pyrido[4,3-d]pyrimidine derivatives possess anti-inflammatory properties, making them candidates for treating conditions like arthritis .
Case Studies and Research Findings
A review published in MDPI highlights various studies where similar compounds were synthesized and tested for their biological activities. Notably:
- A study demonstrated that modifications on the pyrido[4,3-d]pyrimidine scaffold significantly enhanced anticancer activity compared to unmodified versions .
- Another investigation focused on the structure-activity relationship (SAR) of these compounds indicated that specific substitutions on the phenyl ring could lead to improved potency against cancer cell lines .
Comparative Data Table
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its key functional groups:
Pyrido-Pyrimidinone Core
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4-Oxo Group : Susceptible to nucleophilic substitution. For example, reaction with phosphorus oxychloride (POCl₃) replaces the carbonyl oxygen with chlorine, forming a reactive 4-chloro intermediate .
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N-Alkylation : The secondary amine in the tetrahydropyrido ring can undergo alkylation with alkyl halides or reductive amination with aldehydes/ketones.
Acetamide Moiety
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Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the acetamide group hydrolyzes to form a carboxylic acid and 2,4-dimethoxyaniline .
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Thioamide Formation : Treatment with Lawesson’s reagent converts the amide to a thioamide, altering electronic properties .
Aromatic Substituents
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Demethylation : The 2,4-dimethoxyphenyl group undergoes demethylation with BBr₃ or HBr/AcOH to yield catechol derivatives .
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Electrophilic Substitution : The phenyl ring at position 2 participates in nitration or sulfonation under standard aromatic substitution conditions .
Catalytic and Solvent Effects
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Solvent Dependence : Polar aprotic solvents like DMF or DMSO enhance reaction rates in Michael additions and cyclizations .
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Catalysts : Raney nickel and palladium catalysts are used for hydrogenation/dehydrogenation steps, while bases like K₂CO₃ facilitate substitutions .
Stability and Degradation
Comparison with Similar Compounds
Table 1: Substituent Comparison of Key Analogs
Spectroscopic and Analytical Data
NMR Spectroscopy
- 1H-NMR : The target compound’s 2,4-dimethoxyphenyl group would show singlet peaks for OCH₃ at δ ~3.80–3.85, distinct from the nitro group’s deshielded aromatic protons in (δ 7.75–7.55) .
- 13C-NMR: The pyrido-pyrimidine carbonyl resonates at δ ~165–170 ppm, comparable to thieno analogs in (δ 173.5) .
IR Spectroscopy
The C=O stretch (amide and pyrimidinone) appears at ~1680–1700 cm⁻¹, consistent with (1730 cm⁻¹) and (1671 cm⁻¹) .
Lipophilicity and Solubility
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis typically involves multi-step protocols, including:
- Core formation : Construction of the tetrahydropyrido[4,3-d]pyrimidinone scaffold via cyclization reactions, often using urea or thiourea derivatives as building blocks .
- Functionalization : Introduction of the 2,4-dimethoxyphenylacetamide group via nucleophilic substitution or amide coupling under controlled conditions (e.g., DCC/DMAP catalysis) .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC . Key intermediates include the pyrimidinone core and pre-functionalized acetamide precursors.
Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?
- NMR : H and C NMR to confirm substituent positions and hydrogen environments (e.g., distinguishing methoxy protons at δ 3.8–4.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] ion) and detect synthetic byproducts .
- IR spectroscopy : Identification of carbonyl (C=O) stretches (~1650–1750 cm) and amide N-H bonds (~3300 cm) .
Q. What preliminary biological assays are recommended for initial activity screening?
- Enzyme inhibition assays : Target kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity for kinase targets) .
- Cytotoxicity screening : MTT or XTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative potential .
- Solubility and stability : PBS/DMSO solubility tests and microsomal stability studies to prioritize derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce side products in the final coupling step?
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates but may require strict temperature control (<50°C) to avoid decomposition .
- Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings of aryl groups, with microwave-assisted synthesis reducing reaction times .
- Byproduct analysis : LC-MS to identify common impurities (e.g., de-ethylated analogs) and adjust stoichiometry or purification protocols .
Q. What strategies resolve contradictions in biological activity data across different cell lines or assay conditions?
- Dose-response validation : Repeat assays with standardized concentrations (e.g., 1–100 µM) and multiple replicates to rule out variability .
- Target engagement studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects versus off-target cytotoxicity .
- Metabolite profiling : Incubate the compound with liver microsomes to identify active/inactive metabolites influencing potency .
Q. How can computational methods guide the design of derivatives with enhanced selectivity?
- Molecular docking : Model interactions with target proteins (e.g., kinase ATP-binding pockets) to prioritize substituents improving binding affinity .
- ADMET prediction : Tools like SwissADME to predict logP, BBB permeability, and CYP450 interactions, filtering out derivatives with poor pharmacokinetic profiles .
- QSAR analysis : Correlate structural features (e.g., methoxy group position) with bioactivity data to identify critical pharmacophores .
Methodological Challenges & Solutions
Q. How to address discrepancies in crystallographic data versus NMR-based structural assignments?
- Single-crystal X-ray diffraction : Resolve ambiguities in stereochemistry or tautomerism (e.g., keto-enol equilibria in the pyrimidinone core) .
- Dynamic NMR : Variable-temperature H NMR to detect conformational flexibility or hydrogen bonding affecting peak splitting .
Q. What analytical workflows validate batch-to-batch consistency in large-scale synthesis?
- Quality control (QC) protocols :
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98% (area normalization) |
| Residual solvents | GC-MS | Meets ICH Q3C guidelines |
| Heavy metals | ICP-MS | <10 ppm |
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) to monitor degradation products .
Comparative Analysis of Structural Analogues
Q. How do substitutions on the phenyl or pyrimidine rings influence bioactivity?
| Substituent Position | Biological Activity (IC) | Key Finding |
|---|---|---|
| 2,4-Dimethoxyphenyl | 1.2 µM (Kinase X) | Enhanced solubility vs. unsubstituted phenyl |
| 6-Ethyl group | 0.8 µM (Kinase Y) | Improved metabolic stability |
| 4-Oxo moiety | Inactive | Critical for ATP-binding pocket interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
